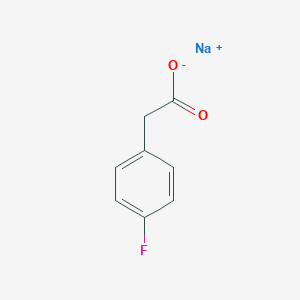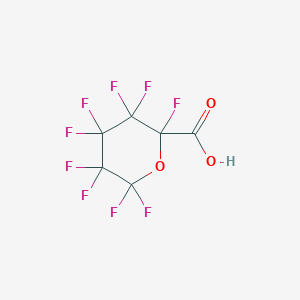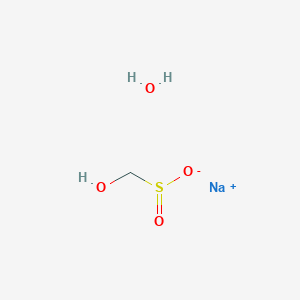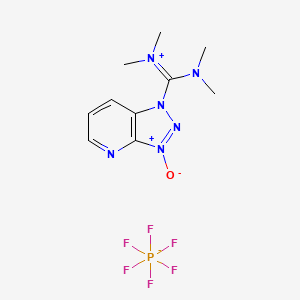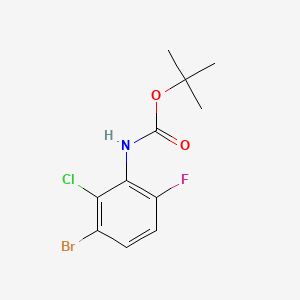
3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected
Overview
Description
3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected: is a chemically modified aniline derivative. The compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by the introduction of the BOC protecting group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the halogenation and protection steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The final product is usually purified through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, and organometallic reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted aniline derivatives, biaryl compounds, and other complex organic molecules used in pharmaceutical and material science research.
Scientific Research Applications
Chemistry: In organic chemistry, 3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound is used in medicinal chemistry for the development of new drug candidates. Its structural features make it a potential lead compound for designing inhibitors or modulators of biological targets. It is also used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected involves its interaction with specific molecular targets. The presence of halogen atoms and the BOC protecting group influence its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and molecular targets depend on the specific application and the nature of the biological system.
Comparison with Similar Compounds
3-Bromo-2-chloro-6-fluoroaniline: Lacks the BOC protecting group, making it more reactive but less stable.
2-Bromo-3-fluoroaniline: Similar structure but different halogen substitution pattern, leading to different reactivity and applications.
3-Bromo-6-chloro-2-fluoroaniline: Similar compound with different halogen positions, affecting its chemical properties and uses.
Uniqueness: 3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected is unique due to the presence of the BOC protecting group, which enhances its stability and allows for selective deprotection under mild conditions. This feature makes it particularly valuable in multi-step synthetic processes where selective protection and deprotection are crucial.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-2-chloro-6-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNUFFXIORGKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140882 | |
| Record name | Carbamic acid, N-(3-bromo-2-chloro-6-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820673-55-9 | |
| Record name | Carbamic acid, N-(3-bromo-2-chloro-6-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820673-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-bromo-2-chloro-6-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


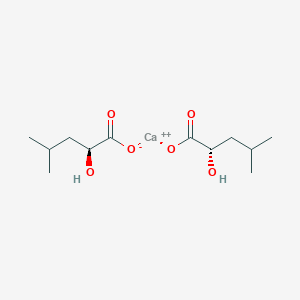
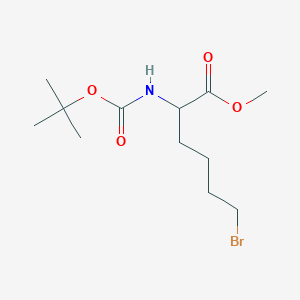
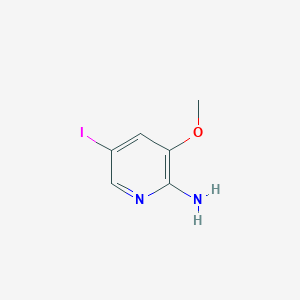
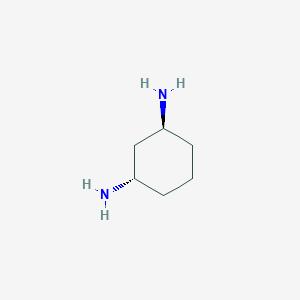
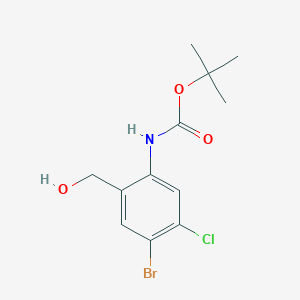
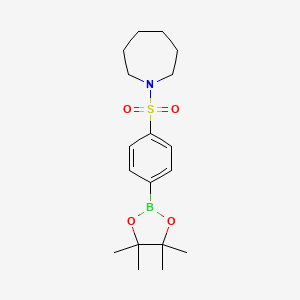
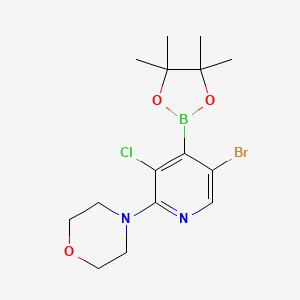
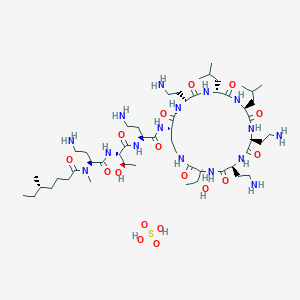
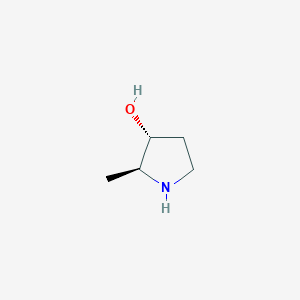
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B8005157.png)
